(R)-2-Acetamidodecanoic acid chemical properties and structure
(R)-2-Acetamidodecanoic acid chemical properties and structure
An In-depth Technical Guide to (R)-2-Acetamidodecanoic Acid: Properties, Synthesis, and Applications
Introduction
(R)-2-Acetamidodecanoic acid is a chiral N-acetylated amino acid. Its structure is comprised of a ten-carbon aliphatic chain derived from decanoic acid (capric acid), with an acetamido group stereospecifically attached to the alpha-carbon in the (R)-configuration. As a member of the lipoamino acid (LAA) class, it combines the structural features of lipids and amino acids, bestowing it with unique physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development.
The lipophilic nature of its long carbon chain, coupled with the hydrogen-bonding capabilities of the amide and carboxylic acid moieties, makes (R)-2-Acetamidodecanoic acid a valuable building block for modifying peptides and other bioactive molecules. Such modifications are a key strategy for enhancing pharmacokinetic profiles, including membrane permeability, metabolic stability, and bioavailability.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, a detailed synthesis protocol, and its applications in the field.
Molecular Structure and Stereochemistry
The defining features of (R)-2-Acetamidodecanoic acid are its lipophilic decanoic acid tail, a central chiral carbon, and a polar head group consisting of an N-acetylated amine and a carboxylic acid.
-
Decanoic Acid Backbone: A ten-carbon saturated fatty acid chain that imparts significant hydrophobicity to the molecule.
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Chiral Center (C2): The alpha-carbon is bonded to four different groups (a hydrogen atom, a carboxyl group, an acetamido group, and the C8H17 alkyl chain), making it a chiral center.
-
(R)-Configuration: This guide specifically focuses on the (R)-enantiomer, where the substituents around the chiral center are arranged in a specific three-dimensional orientation. This stereochemical purity is crucial for targeted biological interactions, as stereoisomers can exhibit vastly different pharmacological activities.
-
Acetamido Group: The N-acetylation of the primary amine protects it from certain enzymatic degradation pathways and modifies its hydrogen bonding potential compared to a free amine.[3]
Caption: 2D structure of (R)-2-Acetamidodecanoic acid.
Physicochemical and Computed Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. Below is a summary of key properties for (R)-2-Acetamidodecanoic acid, derived from data on closely related structures and computational models.
| Property | Value | Source/Note |
| IUPAC Name | (2R)-2-acetamidodecanoic acid | Systematic Name |
| Molecular Formula | C₁₂H₂₃NO₃ | - |
| Molecular Weight | 229.32 g/mol | - |
| CAS Number | 5440-41-5 | For 2-acetamidodecanoic acid (racemate).[4] |
| Appearance | White to off-white solid | Expected |
| Melting Point | Not specified; Decanoic acid melts at 31.5°C.[5] | N-acetylation typically increases the melting point. |
| Boiling Point | ~440.5°C at 760 mmHg | Predicted for a related C14 structure.[6] |
| Solubility | Soluble in most organic solvents, limited in water. | Decanoic acid is insoluble in water.[5] |
| XLogP3 | 3.2 - 4.2 | Computed for related structures.[7] Indicates high lipophilicity. |
| Hydrogen Bond Donors | 2 | (Carboxyl -OH and Amide -NH)[7] |
| Hydrogen Bond Acceptors | 3 | (Carboxyl C=O, Amide C=O, Carboxyl -OH)[7] |
| Topological Polar Surface Area | 66.4 Ų | [7] |
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of synthesized (R)-2-Acetamidodecanoic acid requires a suite of analytical techniques. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR | ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH).~6-7 ppm (d, 1H): Amide proton (-NH).~4.2-4.5 ppm (m, 1H): Alpha-proton (-CH).~2.0 ppm (s, 3H): Acetyl protons (-COCH₃).~1.6-1.8 ppm (m, 2H): Beta-protons (-CH₂).~1.2-1.4 ppm (m, 12H): Methylene protons of the alkyl chain.~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃). |
| ¹³C NMR | ~175-178 ppm: Carboxylic acid carbonyl carbon.~170-172 ppm: Amide carbonyl carbon.~52-55 ppm: Alpha-carbon.~30-34 ppm: Beta-carbon.~22-32 ppm: Alkyl chain carbons.~23 ppm: Acetyl methyl carbon.~14 ppm: Terminal methyl carbon. |
| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acid.~3200-3300 cm⁻¹: N-H stretch of amide.~2850-2960 cm⁻¹: C-H stretches of alkyl chain.~1700-1720 cm⁻¹: C=O stretch of carboxylic acid.~1640-1660 cm⁻¹: C=O stretch of amide (Amide I band).~1540-1560 cm⁻¹: N-H bend of amide (Amide II band).[8] |
| MS (Mass Spec) | [M+H]⁺ = 230.17: Expected for ESI-MS.[M-H]⁻ = 228.16: Expected for ESI-MS.Key fragments may include loss of the carboxylic acid group (-45 Da) or cleavage of the alkyl chain. |
Synthesis and Purification
The most direct and reliable method for preparing (R)-2-Acetamidodecanoic acid is through the N-acetylation of its corresponding amino acid precursor, (R)-2-Aminodecanoic acid.[9] This process involves the reaction of the amino group with an acetylating agent, typically acetic anhydride, under controlled conditions.[10][11]
Experimental Protocol: N-Acetylation of (R)-2-Aminodecanoic Acid
This protocol describes a robust method for the synthesis and subsequent purification of the target compound.
Rationale: Acetic anhydride is a highly effective and common acetylating agent. The reaction is often performed in an aqueous basic solution (like the Schotten-Baumann reaction) or in glacial acetic acid.[10] Using a slight excess of acetic anhydride ensures complete conversion of the starting amino acid. The reaction is run at a cool temperature initially to control the exothermic reaction before being gently warmed to drive it to completion.
Materials and Reagents:
-
(R)-2-Aminodecanoic acid
-
Acetic Anhydride (≥99%)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hydrochloric Acid (1M)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Aminodecanoic acid (1.0 eq) in a minimal amount of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Causality Note: Slow addition is crucial to manage the exothermic reaction and prevent potential side reactions or degradation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching & Isolation: Carefully pour the reaction mixture into a beaker containing cold deionized water. The product may precipitate as a white solid. If it oils out, stir vigorously to induce solidification.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove residual acetic acid.
-
Drying: Dry the crude product under vacuum.
Purification Protocol: Recrystallization
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures, while impurities remain either soluble or insoluble at all temperatures. An ethanol/water mixture is often suitable for moderately polar compounds like N-acetylated amino acids.
Procedure:
-
Solvent Selection: Dissolve a small amount of the crude product in various hot solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to identify a suitable recrystallization system.
-
Dissolution: Place the crude (R)-2-Acetamidodecanoic acid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent system to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Validation: Confirm the purity and identity of the final product using the analytical methods described above (e.g., melting point, NMR, IR).
Caption: Workflow for the synthesis and purification of (R)-2-Acetamidodecanoic acid.
Applications in Research and Drug Development
The unique hybrid structure of (R)-2-Acetamidodecanoic acid makes it a powerful tool in medicinal chemistry, primarily for enhancing the drug-like properties of therapeutic candidates, especially peptides.
-
Modulation of Lipophilicity: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Insufficient lipophilicity can prevent a drug from crossing cellular membranes, while excessive lipophilicity can lead to poor solubility and non-specific binding.[1] By incorporating (R)-2-Acetamidodecanoic acid into a larger molecule, researchers can precisely tune its lipophilicity to achieve an optimal balance for therapeutic efficacy.[1]
-
Enhancing Membrane Permeability: Many drug targets are located inside cells. The hydrophobic decanoic acid chain can facilitate the passive diffusion of otherwise impermeable molecules, such as hydrophilic peptides, across the lipid bilayers of cell membranes.[2]
-
Improving Peptide Stability and Bioavailability: Peptides are promising therapeutics due to their high specificity and potency, but they often suffer from poor metabolic stability and low oral bioavailability. Incorporating unnatural amino acids like (R)-2-Acetamidodecanoic acid can sterically hinder protease enzymes from degrading the peptide, thus increasing its half-life in circulation.[12] This improved stability, combined with enhanced membrane permeability, can lead to significantly improved bioavailability.[13]
-
Use in Prodrug Design: Amino acids and their derivatives are often used as promoieties in prodrug design.[13] They can be attached to a parent drug to improve its delivery to a specific target, after which they are cleaved by endogenous enzymes to release the active compound. The properties of (R)-2-Acetamidodecanoic acid make it a candidate for such strategies, particularly for targeting tissues with high lipid content.
-
Potential Antimicrobial Activity: The parent fatty acid, decanoic acid (capric acid), is known to possess antimicrobial properties against various bacteria and fungi.[14][15] It is plausible that (R)-2-Acetamidodecanoic acid could retain some of this activity or serve as a precursor for novel antimicrobial agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (R)-2-Acetamidodecanoic acid is not widely available, safety precautions can be inferred from related compounds like decanoic acid and other N-acetylated amino acids.[16][17][18][19] It should be handled with standard laboratory safety practices.
| Safety Aspect | Recommendation |
| GHS Classification | Expected to be an irritant. Decanoic acid is classified as causing skin irritation (H315) and serious eye damage (H318).[16] Similar N-acetyl amino acids are also listed as skin and eye irritants.[18][20] |
| Personal Protective Equipment (PPE) | Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[18][21] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[16][17]Skin: Wash off with soap and plenty of water.[17]Inhalation: Move to fresh air.[19]Ingestion: Rinse mouth with water and seek medical advice.[18] |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
Conclusion
(R)-2-Acetamidodecanoic acid is a specialized chemical entity with significant potential as a tool for research scientists and drug development professionals. Its well-defined stereochemistry and lipoamino acid character provide a strategic advantage for rationally designing molecules with enhanced pharmacokinetic properties. The ability to modulate lipophilicity, improve membrane permeability, and increase metabolic stability makes it a valuable building block for transforming biologically active compounds into viable drug candidates. The straightforward synthesis and purification protocols further enhance its accessibility for both academic and industrial research. As the demand for more sophisticated and effective therapeutics grows, compounds like (R)-2-Acetamidodecanoic acid will undoubtedly play an increasingly important role in the future of medicinal chemistry.
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